Nitrosomethylundecylamine is a chemical compound classified as an N-nitrosamine, which is a group of compounds known for their potential carcinogenic properties. N-nitrosamines are typically formed by the reaction of secondary amines with nitrosating agents, leading to the introduction of a nitroso group into the amine structure. This compound, like other N-nitrosamines, has raised concerns due to its association with various health risks, particularly in relation to cancer.
The primary source of nitrosomethylundecylamine is through synthetic pathways involving secondary amines and nitrosating agents such as tert-butyl nitrite. These reactions can occur under specific conditions that facilitate the formation of the nitroso group. The synthesis and properties of this compound have been explored in various scientific studies, highlighting its significance in both chemical research and toxicology.
Nitrosomethylundecylamine falls under the category of organic compounds, specifically within the subgroup of N-nitrosamines. These compounds are characterized by their nitrogen-nitroso functional group and are often studied for their biological effects and mechanisms of action.
The synthesis of nitrosomethylundecylamine can be efficiently achieved using tert-butyl nitrite as a nitrosating agent. Recent studies have demonstrated that this reaction can occur under solvent-free conditions, which not only simplifies the process but also enhances yields. The methodology allows for a broad substrate scope, accommodating various secondary amines to produce different N-nitrosamines.
The efficiency of this method has been supported by studies that confirm its applicability to various functional groups without significant degradation during the reaction .
Nitrosomethylundecylamine consists of a long hydrocarbon chain (undecyl) attached to a nitrogen atom that is also bonded to a methyl group and a nitroso group (–N=O). The molecular formula can be represented as CHNO.
Nitrosomethylundecylamine can undergo several chemical reactions typical of N-nitrosamines:
These reactions highlight the compound's reactivity profile, which is essential for understanding its potential biological effects and environmental behavior.
The mechanism by which nitrosomethylundecylamine exerts its effects involves metabolic activation within biological systems. Upon entering an organism, it can be metabolized to form reactive intermediates that interact with cellular macromolecules such as DNA, proteins, and lipids.
Studies suggest that these interactions can lead to mutagenic changes in DNA, contributing to carcinogenesis. The precise pathways involved often depend on factors such as dosage, exposure duration, and the presence of other co-factors in biological systems.
Relevant studies have characterized these properties extensively, providing insight into handling and application considerations for laboratory use .
Nitrosomethylundecylamine is primarily used in research settings to study the mechanisms of carcinogenesis associated with N-nitrosamines. Its synthesis and characterization contribute to understanding how similar compounds may affect human health. Additionally, it serves as a model compound in toxicological studies aimed at elucidating the pathways through which N-nitrosamines exert their biological effects.
NMAs are activation-dependent carcinogens requiring metabolic transformation to exert genotoxicity. Their classification as "cohort-of-concern" compounds under ICH M7(R1) guidelines reflects their exceptionally high carcinogenic potency—often exceeding that of many other mutagenic impurities by orders of magnitude [1] [7]. The metabolic activation pathway involves cytochrome P450-mediated α-hydroxylation, predominantly via CYP2E1 (for shorter-chain NMAs) or other isoforms (e.g., CYP2A6, CYP2C9) for bulkier molecules like NMUA. This process generates unstable α-hydroxy intermediates that decompose to alkyldiazonium ions, the ultimate electrophiles responsible for DNA alkylation (primarily at guanine bases) [1].
Table 1: Structural Features and Carcinogenic Potency of Selected N-Nitrosomethyl-n-alkylamines
Compound (Abbreviation) | Alkyl Chain Length (R) | CAS Number | Representative TD₅₀ (mg/kg/day) | Primary Tumor Sites (Rodents) |
---|---|---|---|---|
N-Nitrosodimethylamine (NDMA; NMA-C1) | Methyl (C1) | 62-75-9 | 0.095 (rat) | Liver, lung, kidney |
N-Nitrosomethylethylamine (NMEA; NMA-C2) | Ethyl (C2) | 10595-95-6 | 0.301 (rat) | Esophagus, liver |
N-Nitrosomethyl-n-butylamine (NMBA; NMA-C4) | Butyl (C4) | 7068-83-9 | 1.82 (rat) | Bladder, liver |
Nitrosomethylundecylamine (NMUA; NMA-C11) | Undecyl (C11) | 130429-30-6 | 12.7 (rat)* | Liver, esophagus |
N-Nitrosomethyl-n-tetradecylamine (NMA-C14) | Tetradecyl (C14) | 63990-14-1 | >50 (rat) | Local sarcomas (weak activity) |
*Estimated potency based on quantitative structure-activity relationship (QSAR) modeling within the NMA series [1] [7].
Carcinogenic potency within the NMA series exhibits a distinct non-linear relationship with alkyl chain length. Shorter-chain NMAs (C1–C4) demonstrate high potency, with TD₅₀ values often below 5 mg/kg/day. Potency decreases significantly as chain length extends beyond C8, reaching near non-carcinogenicity at C14 [1] [7]. This pattern correlates with:
NMUA occupies a pivotal position within the NMA series, possessing an intermediate hydrophobicity (log P ≈ 5.3) that profoundly influences its biochemical behavior. Its 11-carbon alkyl chain imposes steric constraints on metabolic activation: while CYP2E1 efficiently activates NDMA (C1), NMUA requires bulkier CYP isoforms (e.g., CYP3A4) for α-hydroxylation due to its molecular dimensions [1] [4]. This shift in activation pathway contributes to its reduced carcinogenic potency compared to NDMA (TD₅₀ ~12.7 mg/kg/day vs. 0.095 mg/kg/day in rats), yet retains significant mutagenicity in Ames tests with metabolic activation [7].
Structurally, NMUA exhibits rotameric isomerism due to restricted rotation around the N–N bond. Like other asymmetric nitrosamines, it exists as stable cis (Z) and trans (E) rotamers (Figure 1). NMR spectroscopy reveals distinct chemical shifts for these conformers: the methylene protons adjacent to the nitroso group appear as separate signals (δ ~6.4 ppm for cis, δ ~5.8 ppm for trans), typically in a 8:2 ratio favoring the cis configuration [4]. This isomerism impacts analytical detection:
Figure 1: Rotameric Forms of Nitrosomethylundecylamine
O O ║ ║ CH₃-N (cis) CH₃-N (trans) \ / N-C₁₁H₂₃ N-C₁₁H₂₃ / \ H H
The energy barrier for N–N bond rotation (~25 kcal/mol) stabilizes these conformers at room temperature [4].
The lipophilic character of NMUA governs its tissue distribution and toxicokinetics. Compared to short-chain NMAs, NMUA demonstrates:
Nitrosamines were first implicated in chemical carcinogenesis following the 1937 discovery that N-nitrosodiethanolamine caused liver toxicity in rodents. Systematic investigation of NMAs began in the 1960s–1970s, driven by concerns over their presence in consumer products (e.g., cosmetics, cured meats) and occupational settings. NMUA was synthesized during this period for structure-activity relationship (SAR) studies aimed at elucidating the role of alkyl chain length in carcinogenesis [5] [6].
Bioassays conducted throughout the 1980s demonstrated NMUA's multisite carcinogenicity in rodents. Druckrey and colleagues reported dose-dependent induction of hepatocellular carcinomas and esophageal tumors in rats following chronic oral administration, establishing its tumorigenic potential despite lower potency than NDMA [7]. These findings catalyzed regulatory scrutiny:
Table 2: Regulatory Status of Nitrosomethylundecylamine
Agency/Program | Classification | Year Listed | Basis |
---|---|---|---|
California Proposition 65 | Known carcinogen | 2014 | Sufficient evidence in animals (NMA series evaluation) |
IARC | Group 2B (Possibly carcinogenic to humans) | Not specifically evaluated; N-nitroso compounds generally Group 1, 2A, or 2B | Structural analogy to NMAs with sufficient animal data |
NTP Report on Carcinogens | Not individually listed; N-nitrosodi-n-butylamine listed as "Reasonably Anticipated" | - | Limited evidence for individual NMAs beyond common contaminants |
ICH M7(R1) | Cohort of Concern | 2017 | Class-specific concern for mutagenic and carcinogenic nitrosamines |
California's Proposition 65 formally listed NMUA in 2014 as part of a cohort decision encompassing NMAs from C2 to C14, based on mechanistic equivalence and consistent tumorigenicity data across the series [3] [7]. This regulatory action reflected the understanding that:
The 2018–2020 pharmaceutical nitrosamine crisis—triggered by NDMA contamination in angiotensin receptor blockers (ARBs)—renewed focus on NMUA as a potential drug impurity. Regulatory guidelines (FDA, EMA) now mandate rigorous assessment of nitrosamine risks in pharmaceuticals, including complex NMAs like NMUA that may form during synthesis or storage from undecylamine-containing intermediates [7] [9]. Analytical challenges in detecting NMUA at trace levels (e.g., part-per-billion) persist due to its rotamerism and low volatility, driving advancements in LC-MS/MS and GC-HRMS methodologies [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7